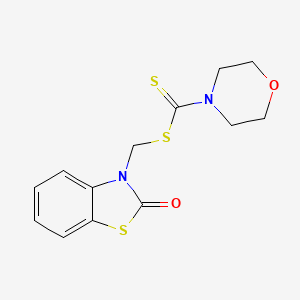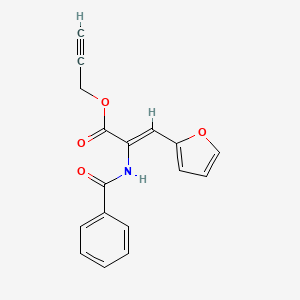
cinchonan-9-yl cyclopropanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of cinchonan-9-yl cyclopropanecarboxylate hydrochloride is not fully understood. However, it is believed to act as a chiral catalyst in various chemical reactions, facilitating the formation of chiral products. It may also interact with enzymes and other proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor and antiviral activities. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has several advantages for use in lab experiments. It is a highly efficient chiral catalyst and can be used in small quantities to facilitate the formation of chiral products. Additionally, it is relatively easy to synthesize and is readily available. However, it has some limitations, including its high cost and potential toxicity.
Orientations Futures
There are several future directions for research on cinchonan-9-yl cyclopropanecarboxylate hydrochloride. One area of interest is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is synthesized using a specific method and has various biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has some limitations and potential toxicity. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is synthesized by reacting cinchonidine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of cinchonan-9-yl cyclopropanecarboxylate.
Applications De Recherche Scientifique
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a chiral ligand in asymmetric synthesis reactions, as well as a catalyst in various chemical reactions. Additionally, it has been used in the synthesis of various pharmaceuticals and natural products.
Propriétés
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-2-15-14-25-12-10-17(15)13-21(25)22(27-23(26)16-7-8-16)19-9-11-24-20-6-4-3-5-18(19)20;/h2-6,9,11,15-17,21-22H,1,7-8,10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMNOIMVYXXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5CC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
